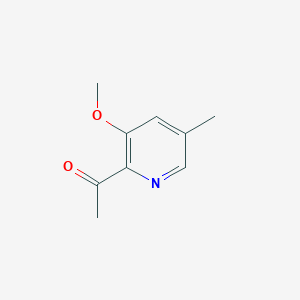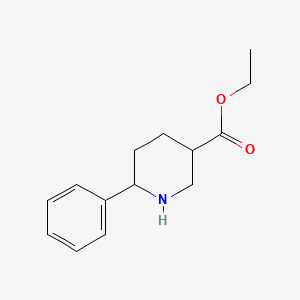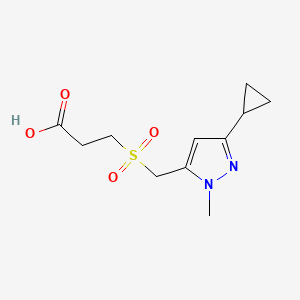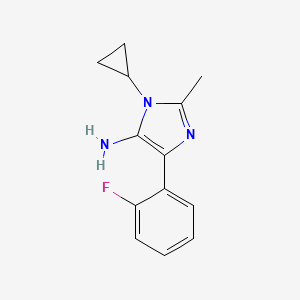
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is a heterocyclic compound with the molecular formula C9H11NO2. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 3-position and a methyl group at the 5-position of the pyridine ring, along with an ethanone group at the 1-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone typically involves the reaction of 3-methoxy-5-methylpyridine with an appropriate acylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where the pyridine derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxy and methyl groups on the pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methoxy and methyl groups can influence its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone: Similar structure but with different positional isomers.
1-(3-Methoxy-4-methylpyridin-2-yl)ethanone: Another positional isomer with variations in the substitution pattern.
Uniqueness
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in the design of targeted molecules for specific applications .
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-(3-methoxy-5-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(12-3)9(7(2)11)10-5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
BLXIESDNFRUUML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)C(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















